Syndyphalin
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Overview
Description
Syndyphalin is a synthetic met-enkephalin analogue, specifically designed to mimic the effects of natural enkephalins, which are endogenous opioid peptides. This compound compounds, such as this compound-25 and this compound-33, have been shown to possess potent analgesic properties, making them of significant interest in pain management and other therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Syndyphalin compounds are typically synthesized through peptide synthesis techniques. For instance, this compound-33 (Tyr-D-Met(O)-Gly-methylphenethylamide) can be synthesized by coupling the amino acids tyrosine, D-methionine, and glycine, followed by the addition of a methylphenethylamide group . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound compounds involves large-scale peptide synthesis, which can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of peptides with high purity and yield. The choice of method depends on the specific requirements of the production process, including the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Syndyphalin compounds undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, potentially altering the compound’s structure and function.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide for oxidation reactions and reducing agents like dithiothreitol (DTT) for reduction reactions. Substitution reactions may involve the use of various nucleophiles and electrophiles under specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide-linked dimers, while reduction can result in the cleavage of these dimers back into monomers.
Scientific Research Applications
Syndyphalin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study peptide synthesis and modification techniques.
Industry: this compound is used in the development of new analgesic drugs and other therapeutic agents.
Mechanism of Action
Syndyphalin exerts its effects primarily through interaction with opioid receptors, specifically the µ-opioid receptors. Upon binding to these receptors, this compound activates intracellular signaling pathways that lead to the inhibition of neurotransmitter release, resulting in analgesia and other physiological effects . The ability of naloxone, an opioid receptor antagonist, to block this compound’s effects further supports its mechanism of action through opioid receptor activation .
Comparison with Similar Compounds
Syndyphalin is unique among enkephalin analogues due to its high potency and prolonged duration of action. Similar compounds include:
Met-enkephalin: A natural enkephalin with shorter duration and lower potency compared to this compound.
Leu-enkephalin: Another natural enkephalin with similar properties to Met-enkephalin.
This compound’s unique structural modifications, such as the addition of a methylphenethylamide group, contribute to its enhanced stability and potency compared to other enkephalin analogues .
Properties
Molecular Formula |
C25H34N4O5S |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[2-amino-2-[methyl(2-phenylethyl)amino]acetyl]-4-methylsulfinylbutanamide |
InChI |
InChI=1S/C25H34N4O5S/c1-28(15-14-18-7-4-3-5-8-18)23(27)25(33)29(22(31)9-6-16-35(2)34)24(32)21(26)17-19-10-12-20(30)13-11-19/h3-5,7-8,10-13,21,23,30H,6,9,14-17,26-27H2,1-2H3 |
InChI Key |
VZHJHDJYSCFOFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(C(=O)N(C(=O)CCCS(=O)C)C(=O)C(CC2=CC=C(C=C2)O)N)N |
Origin of Product |
United States |
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